molecular formula C16H12N2O8 B14266035 Bis[(4-nitrophenyl)methyl] ethanedioate CAS No. 138610-05-6

Bis[(4-nitrophenyl)methyl] ethanedioate

Cat. No.: B14266035
CAS No.: 138610-05-6
M. Wt: 360.27 g/mol
InChI Key: ZHOUMCBNPVCTMI-UHFFFAOYSA-N
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Description

Bis[(4-nitrophenyl)methyl] ethanedioate is a synthetic organic compound characterized by an oxalate (ethanedioate) backbone esterified with two (4-nitrophenyl)methyl groups. Its molecular formula is C₁₆H₁₂N₂O₈, with a structure where the oxalic acid core is flanked by two benzyl-type ester groups bearing nitro substituents on the aromatic ring.

Properties

CAS No.

138610-05-6

Molecular Formula

C16H12N2O8

Molecular Weight

360.27 g/mol

IUPAC Name

bis[(4-nitrophenyl)methyl] oxalate

InChI

InChI=1S/C16H12N2O8/c19-15(25-9-11-1-5-13(6-2-11)17(21)22)16(20)26-10-12-3-7-14(8-4-12)18(23)24/h1-8H,9-10H2

InChI Key

ZHOUMCBNPVCTMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC(=O)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Industrial Synthesis Methods

Reaction Design and Raw Materials

The industrial synthesis of bis(4-nitrophenyl) oxalate typically involves the esterification of oxalic acid derivatives with 4-nitrophenol. A key patent (CN102766054A) outlines a scalable method for analogous compounds, emphasizing the use of dichloromethane as a solvent, sodium sulfite as an antioxidant, and triethylamine as a catalyst. Adapting this framework, the reaction employs oxalyl chloride instead of triphosgene to form the oxalate backbone.

The molar ratio of oxalyl chloride to 4-nitrophenol is critical, with optimal results observed at a 1:2.2 ratio to ensure complete esterification. Sodium hydroxide (34% aqueous solution) is introduced to neutralize hydrochloric acid by-products, maintaining a reaction temperature below 25°C to prevent decomposition.

Process Workflow

The industrial process follows these stages:

  • Mixing Phase : Dichloromethane, 4-nitrophenol, sodium sulfite, triethylamine, and water are combined in an enamel-lined reactor to prevent corrosion.
  • Reagent Addition : Oxalyl chloride in dichloromethane and sodium hydroxide solution are added concurrently under vigorous stirring.
  • Temperature Control : The exothermic reaction is maintained at 15–25°C using a cooling system.
  • Quenching and Washing : The crude product is transferred to an oil trap, washed with water to remove inorganic salts, and separated via phase partitioning.
  • Distillation and Crystallization : Solvent removal under reduced pressure yields a residue, which is dissolved in methyl carbonate and crystallized at 70°C.
  • Drying and Recovery : The crystals are centrifuged, dried, and solvents are recycled through an absorption tower.
Table 1. Industrial Synthesis Parameters
Parameter Value/Range Function
Oxalyl chloride ratio 1:2.2 (to 4-nitrophenol) Ensures complete esterification
Reaction temperature 15–25°C Prevents thermal decomposition
Catalyst (triethylamine) 0.005–5% of total mass Accelerates reaction rate
Crystallization solvent Methyl carbonate Enhances purity and yield

Laboratory-Scale Synthesis

Single-Step Esterification

In laboratory settings, bis(4-nitrophenyl) oxalate is synthesized via a one-pot reaction between oxalyl chloride and 4-nitrophenol in anhydrous dichloromethane. Pyridine is often substituted for triethylamine to sequester HCl, driving the reaction to completion. The reaction equation is:
$$
\text{ClC(O)C(O)Cl} + 2 \text{HO-C}6\text{H}4\text{NO}2 \rightarrow \text{(O}2\text{NC}6\text{H}4\text{O)}_2\text{C(O)C(O)} + 2 \text{HCl}
$$
Yields exceeding 85% are achievable with stoichiometric pyridine and rigorous exclusion of moisture.

Purification Techniques

Laboratory purification involves:

  • Liquid-Liquid Extraction : Washing with 5% sodium bicarbonate to remove residual acid.
  • Column Chromatography : Using silica gel and ethyl acetate/hexane (1:4) to isolate the product.
  • Recrystallization : Dissolving the crude product in hot ethanol and cooling to −20°C.

Reaction Mechanism and Kinetics

Nucleophilic Acyl Substitution

The esterification proceeds via a two-step nucleophilic acyl substitution mechanism:

  • Formation of Oxalic Acid Chloride Intermediate : Oxalyl chloride reacts with 4-nitrophenol, releasing HCl.
  • Deprotonation by Base : Triethylamine or pyridine abstracts protons, shifting equilibrium toward product formation.

Rate-Limiting Factors

  • Temperature : Elevated temperatures (>30°C) promote side reactions, such as nitrophenol oxidation.
  • Catalyst Concentration : Triethylamine above 5% increases emulsification, complicating phase separation.

Process Optimization and Challenges

Solvent Selection

Dichloromethane is preferred for its low boiling point (40°C) and immiscibility with water, simplifying solvent recovery. Alternatives like tetrahydrofuran (THF) increase reaction rates but raise costs due to higher energy demands for distillation.

Corrosion Mitigation

The use of enamel-lined reactors and sodium sulfite additives mitigates corrosion from HCl by-products, extending equipment lifespan.

Purity and Yield Enhancements

  • Antioxidants : Sodium sulfite (0.1–0.3% w/w) prevents oxidative degradation of 4-nitrophenol.
  • Crystallization Control : Slow cooling (0.5°C/min) yields larger crystals with lower impurity entrapment.

Comparative Analysis of Methods

Table 2. Industrial vs. Laboratory Methods
Parameter Industrial Method Laboratory Method
Scale 50–3000 L reactors 0.1–5 L flasks
Catalyst Triethylamine Pyridine
Yield 75–85% 80–90%
Purity 99–99.5% 95–98%
Key Advantage Scalability Rapid optimization

Chemical Reactions Analysis

Types of Reactions

Bis[(4-nitrophenyl)methyl] ethanedioate undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amino groups under appropriate conditions.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of corresponding nitro derivatives.

    Reduction: Formation of 4-aminophenyl derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Bis[(4-nitrophenyl)methyl] ethanedioate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Bis[(4-nitrophenyl)methyl] ethanedioate involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pathways involved may include oxidative stress and modulation of enzyme activity.

Comparison with Similar Compounds

Structural and Molecular Differences

Compound Name CAS Number Diacid Chain Length Ester Group Type Molecular Formula
Bis[(4-nitrophenyl)methyl] ethanedioate Not listed 2 (ethanedioate) Benzyl C₁₆H₁₂N₂O₈
Bis(4-nitrophenyl) butanedioate 38873-91-5 4 (butanedioate) Aryl C₁₆H₁₀N₂O₈
Bis(4-nitrophenyl) hexanedioate 905-14-6 6 (hexanedioate) Aryl C₁₈H₁₄N₂O₈
Bis(4-nitrophenyl) octanedioate 49759-35-5 8 (octanedioate) Aryl C₂₀H₁₈N₂O₈

Key Observations :

Ester Group Type: The target compound features benzyl-type esters (OCH₂-C₆H₄NO₂), whereas analogs like bis(4-nitrophenyl) butanedioate have aryl esters (O-C₆H₄NO₂).

Diacid Chain Length: Longer diacid chains (e.g., octanedioate) increase molecular weight and lipophilicity, which may enhance solubility in non-polar solvents or influence polymer compatibility.

Physicochemical Properties

  • Melting Points : Shorter diacid chains (e.g., ethanedioate) typically exhibit higher melting points due to reduced molecular flexibility. For example, bis(4-nitrophenyl) octanedioate (C₈ chain) is expected to have a lower melting point than the ethanedioate derivative.
  • Hydrolysis Reactivity : Benzyl esters (as in the target compound) are generally more reactive toward alkaline or enzymatic hydrolysis than aryl esters due to the electron-donating CH₂ spacer, which can stabilize transition states .

Q & A

Basic Research Questions

Q. What are the key structural and synthetic considerations for Bis[(4-nitrophenyl)methyl] ethanedioate in laboratory settings?

  • Methodological Answer : The synthesis typically involves esterification of oxalic acid with 4-nitrobenzyl alcohol under acid catalysis. Key steps include stoichiometric control (1:2 molar ratio of oxalic acid to alcohol) and purification via recrystallization using ethanol/water mixtures. Characterization should employ FT-IR (C=O stretch at ~1750 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹) and ¹H NMR (δ 8.2–8.4 ppm for aromatic protons, δ 5.3–5.5 ppm for methylene groups). For reproducibility, orthogonal experimental design (e.g., Taguchi method) optimizes reaction time, temperature, and catalyst concentration .

Q. Which analytical techniques are most reliable for quantifying this compound in complex mixtures?

  • Methodological Answer :

  • HPLC-UV : Use a C18 column with mobile phase (acetonitrile:water = 70:30, 0.1% TFA), detection at 254 nm. Retention time ~8.2 min.
  • LC-MS/MS : ESI-negative mode for [M−H]⁻ ion (m/z 439.1). Validate using internal standards like deuterated analogs (e.g., acenaphthene-d10, as per environmental analysis protocols) .
  • TLC : Silica gel GF254, eluent chloroform:methanol (9:1), Rf ≈ 0.5.

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound under varying catalytic conditions?

  • Methodological Answer : A 2³ factorial design evaluates factors:

FactorLevel 1Level 2
Temperature60°C80°C
Catalyst (H₂SO₄)0.5 mol%1.0 mol%
Reaction time4 hours8 hours
Response surface methodology (RSM) identifies optimal conditions (e.g., 70°C, 0.75 mol% catalyst, 6 hours) with >90% yield. AI-driven tools (e.g., COMSOL Multiphysics) simulate side-reaction kinetics to refine parameters .

Q. What mechanistic insights can be derived from the hydrolysis kinetics of this compound in basic media?

  • Methodological Answer : Conduct pseudo-first-order kinetics studies (pH 9–12, 25–45°C). Monitor hydrolysis via UV-Vis at 400 nm (4-nitrophenoxide release). Arrhenius plots reveal activation energy (Eₐ ≈ 45–55 kJ/mol), suggesting nucleophilic acyl substitution. Computational modeling (DFT) identifies transition states and charge distribution on the carbonyl carbons. Compare with analogous esters (e.g., 4-hydroxybenzaldehyde derivatives) to validate electronic effects .

Q. How should researchers address contradictory data in stability studies of this compound?

  • Methodological Answer :

  • Replicate experiments under controlled humidity (RH 30–60%) and temperature (4°C, 25°C).
  • Apply ANOVA to assess batch-to-batch variability (p < 0.05 threshold).
  • Cross-validate using multiple analytical techniques (e.g., DSC for thermal degradation vs. HPLC for chemical purity). For accelerated stability testing (40°C/75% RH), use Weibull models to predict shelf-life discrepancies .

Q. What methodologies validate the specificity of analytical methods for this compound in biological matrices?

  • Methodological Answer :

  • Selectivity : Spike plasma/serum with interferents (e.g., 4-nitrophenol, oxalic acid). Ensure resolution >1.5 in HPLC.
  • Matrix effects : Compare slopes of calibration curves in solvent vs. matrix (deviation <15%).
  • LOQ/LOD : Determine via signal-to-noise ratios (10:1 and 3:1, respectively). Reference protocols from glycobiology and biophysics studies for biomatrix handling .

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